

# Application Notes and Protocols for Sonogashira Reaction using Pd(dppf)Cl<sub>2</sub>·DCM

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## Compound of Interest

Compound Name: Pd(dppf)Cl<sub>2</sub> DCM

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The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp<sup>2</sup>-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, abbreviated as Pd(dppf)Cl<sub>2</sub>·DCM, has emerged as a highly effective catalyst for these transformations due to its high stability and catalytic activity.

These application notes provide detailed protocols for both copper-co-catalyzed and copper-free Sonogashira reactions using Pd(dppf)Cl<sub>2</sub>·DCM, along with quantitative data for a range of substrates to guide researchers in their synthetic endeavors.

## Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various aryl halides and terminal alkynes using Pd(dppf)Cl<sub>2</sub>·DCM as the catalyst.

Table 1: Copper-Co-catalyzed Sonogashira Coupling of 6-Bromotacrine with Various Alkynes[1][2][3]

Entry	Alkyne	Product	Time (h)	Yield (%)
1	Phenylacetylene	6-(Phenylethynyl)tacrine	8	88
2	4-Ethynyltoluene	6-((4-Methylphenyl)ethynyl)tacrine	8	84
3	4-Ethynylanisole	6-((4-Methoxyphenyl)ethynyl)tacrine	8	85
4	3-Ethynylpyridine	6-(Pyridin-3-ylethynyl)tacrine	10	78
5	1-Ethynyl-4-fluorobenzene	6-((4-Fluorophenyl)ethynyl)tacrine	8	82
6	Ethynylcyclohexane	6-(Cyclohexylethynyl)tacrine	10	75

Reaction Conditions: 6-Bromotacrine (1 mmol), Alkyne (1.2 mmol), Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (5 mol%), CuI (1 mmol), TEA (2 mmol), DMF (2 mL), 100 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Entry	Aryl Halide	Alkyne	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Phenylacetylene	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	80	12	92
2	1-Bromonaphthalene	1-Hexyne	K <sub>2</sub> CO <sub>3</sub>	Toluene	100	16	85
3	4-Bromobenzonitrile	Phenylacetylene	Et <sub>3</sub> N	DMF	90	10	88
4	2-Chloropyridine	1-Octyne	K <sub>3</sub> PO <sub>4</sub>	Acetonitrile	100	24	75
5	4-Iodotoluene	Trimethylsilylacetylene	DBU	THF	60	8	95

Note: The data in Table 2 is representative and compiled from various sources on copper-free Sonogashira reactions. Specific yields may vary based on precise reaction conditions.

## Experimental Protocols

### Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling

This protocol is based on the synthesis of 6-alkynyl tacrine derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Aryl halide (e.g., 6-bromotacrine)
- Terminal alkyne

- Pd(dppf)Cl<sub>2</sub>·DCM
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl<sub>2</sub>·DCM (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
- Add anhydrous DMF (2 mL) to the flask via syringe.
- Add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.
- Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirring solution.
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 8-10 hours).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

## Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

### Materials:

- Aryl halide
- Terminal alkyne
- Pd(dppf)Cl<sub>2</sub>·DCM
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or an amine base like DBU)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF, Acetonitrile)
- Nitrogen or Argon gas
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

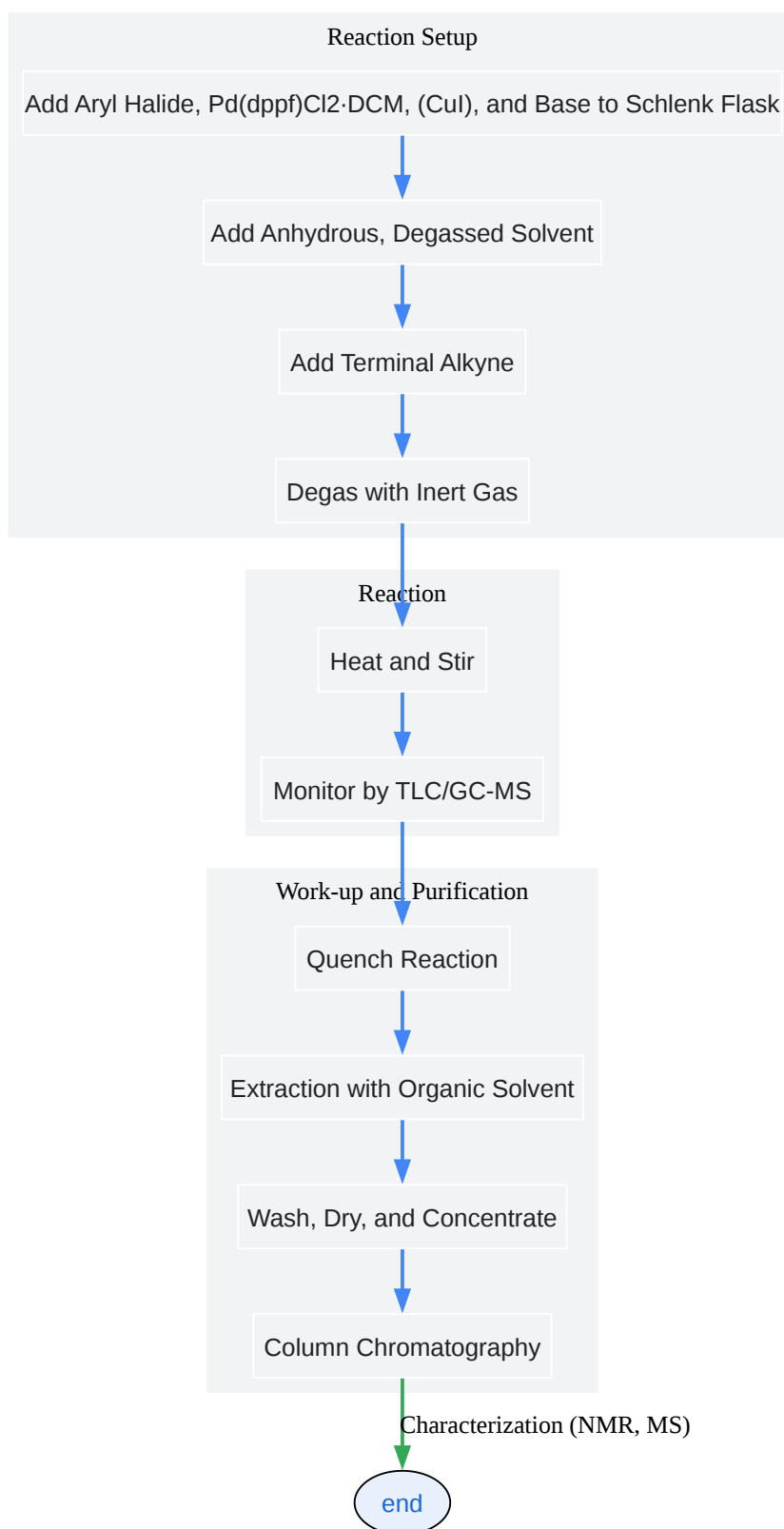
### Procedure:

- In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl<sub>2</sub>·DCM (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 equiv.) to a dry Schlenk flask.
- Add the anhydrous and degassed solvent via syringe.
- Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
- Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
- Heat the reaction to the desired temperature (typically 60-110 °C) and stir for the required time.

- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool to room temperature and add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Visualizations

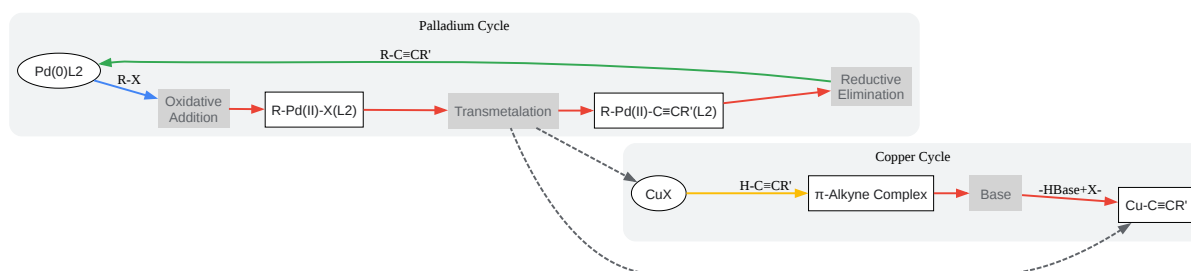
## Experimental Workflow



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Caption: General experimental workflow for the Sonogashira coupling reaction.

## Catalytic Cycle of Sonogashira Reaction (Copper-Co-catalyzed)



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Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

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## References

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